(+)-Geranyllinalool

Description

Significance in Chemical Ecology and Plant Biochemistry

(+)-Geranyllinalool is a key player in the chemical language of plants. It serves as a precursor to several biologically active compounds that mediate ecological interactions. One of its most notable roles is as the parent compound for the C16-homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT). nih.govoup.com TMTT is a volatile organic compound emitted by a wide array of plant species, including Arabidopsis thaliana, tomato, maize, and various beans, often in response to herbivore attacks. nih.govoup.com This emission acts as an indirect defense mechanism, attracting predators and parasitoids of the herbivorous insects, thus protecting the plant. nih.gov

The significance of this compound extends to direct defense as well. In several Nicotiana species, it is a precursor to 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs). researchgate.netoup.com These non-volatile compounds have been shown to be toxic to insect herbivores, providing a direct chemical shield against predation. nih.govresearchgate.net The conversion of geranyllinalool (B138775) into these glycosides is a critical detoxification process for the plant itself, as the aglycone form can be phytotoxic. nih.gov

Furthermore, this compound and its derivatives contribute to the floral scent of many plants, playing a dual role in both attracting pollinators and repelling antagonists. researchgate.netnih.gov For instance, research on muscadine grapes has identified (E,E)-geranyl linalool (B1675412) as a characteristic marker terpene in female flowers, suggesting its involvement in pollinator attraction strategies. nih.govdntb.gov.ua This highlights the compound's multifaceted role in ensuring plant reproductive success. The biosynthesis of this compound is catalyzed by geranyllinalool synthase (GLS), an enzyme whose expression is often upregulated in response to biotic stresses like insect infestation or pathogen attack. researchgate.netresearchgate.net

Diterpenoid Classification and Stereochemical Considerations of this compound

This compound belongs to the large and diverse class of natural products known as terpenoids, specifically classified as a diterpenoid. nih.gov Terpenoids are synthesized from five-carbon isoprene (B109036) units. Diterpenoids, containing 20 carbon atoms, are derived from four such units. The biosynthetic precursor for all diterpenes, including this compound, is geranylgeranyl diphosphate (B83284) (GGPP). nih.govuva.nl A terpene synthase (TPS) enzyme facilitates a two-step reaction involving the formation of a carbocation from GGPP, followed by an allylic rearrangement to produce the tertiary alcohol, geranyllinalool. nih.govuva.nl

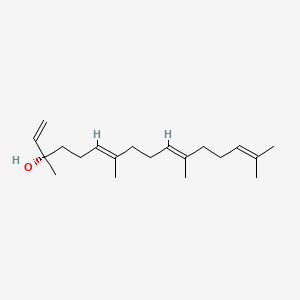

From a chemical structure standpoint, this compound is an acyclic diterpene alcohol. nih.gov Its systematic IUPAC name is (6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol. nih.gov The "(+)" prefix and the "(3S)" designation in its full stereochemical name, (3S)-(+)-Geranyllinalool, indicate the specific three-dimensional arrangement of atoms around the chiral center at the third carbon atom. researchgate.net This stereoisomer rotates plane-polarized light in the dextrorotatory direction. The stereochemistry is crucial for its biological activity, as enzymes and receptors in biological systems are often highly specific to the spatial arrangement of a molecule. The precise conformation and stereochemistry of the final product are meticulously controlled by the active site of the geranyllinalool synthase enzyme. ontosight.ai

Historical Perspectives in this compound Investigations

Historically, geranyllinalool was identified as a component of essential oils from various plants, such as Jasminum grandiflorum and Michelia champaca. nih.gov Early research focused on its isolation and characterization as a fragrance component. nih.govgoogle.com In 1970, the isolation of (-)-geranyllinalool (B12781349) from the oleoresin of Picea abies was reported. scispace.com

A significant milestone in the study of this compound was the first synthesis of both enantiomers, (3R)-(-)-Geranyllinalool and (3S)-(+)-Geranyllinalool, which was achieved in 2002. researchgate.net This synthesis was crucial as it allowed for the definitive determination of the absolute configurations of naturally occurring geranyllinalools. researchgate.net

The understanding of the biosynthetic pathways leading to this compound has also evolved over time. While the involvement of geranylgeranyl diphosphate as a precursor was established, the specific enzymes responsible for its synthesis, geranyllinalool synthases (GLSs), were identified more recently. nih.govoup.com For example, the geranyllinalool synthase in Arabidopsis thaliana was identified through research focused on the biosynthesis of the herbivore-induced volatile TMTT. researchgate.net Subsequent studies have characterized GLSs in other plant families, such as the Solanaceae, revealing an ancient branch of diterpene synthases involved in plant defense. nih.govoup.comnih.gov These investigations have provided a deeper understanding of the genetic and biochemical basis of terpenoid diversity in the plant kingdom. ontosight.ai

Data on this compound

| Property | Value |

| IUPAC Name | (6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol |

| Molecular Formula | C20H34O |

| Molecular Weight | 290.5 g/mol |

| Classification | Diterpenoid, Tertiary Alcohol |

| Precursor | Geranylgeranyl diphosphate (GGPP) |

| Key Enzyme | Geranyllinalool synthase (GLS) |

| Known Derivatives | (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs) |

| Biological Roles | Precursor for plant defense compounds, Floral scent component, Pollinator attractant |

Structure

3D Structure

Properties

CAS No. |

157008-64-5 |

|---|---|

Molecular Formula |

C20H34O |

Molecular Weight |

290.5 g/mol |

IUPAC Name |

(3S,6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol |

InChI |

InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+/t20-/m1/s1 |

InChI Key |

IQDXAJNQKSIPGB-WAYIDIRISA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC[C@@](C)(C=C)O)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C |

Origin of Product |

United States |

Biosynthetic Pathways of + Geranyllinalool

Foundation in Isoprenoid Precursor Metabolism

All isoprenoids, including (+)-geranyllinalool, are synthesized from the fundamental C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways, segregated in different cellular compartments, to produce these essential precursors. researchgate.netplos.org

The production of IPP and DMAPP occurs via two primary pathways: the mevalonic acid (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. researchgate.netplos.org

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, the MEP pathway is the principal source of precursors for the biosynthesis of monoterpenes, diterpenes (including the precursor to geranyllinalool), carotenoids, and chlorophylls. researchgate.netplos.org This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and is generally considered the primary route for supplying the precursors that lead to this compound formation. plos.org

The Mevalonic Acid (MVA) Pathway: Situated in the plant cytoplasm, the MVA pathway is mainly responsible for producing precursors for sesquiterpenes, triterpenes, sterols, and brassinosteroids. researchgate.netplos.org While the MEP pathway is the primary source for diterpene synthesis, some metabolic "crosstalk" or exchange of intermediates between the plastid and cytosol can occur, though the MEP pathway remains the major contributor for geranyllinalool's foundational units. nih.govnih.gov

The C5 units of IPP and DMAPP generated by the MEP pathway are sequentially condensed to form larger prenyl diphosphate molecules. The immediate precursor for all diterpenes is the C20 compound, geranylgeranyl diphosphate (GGPP). nih.govuva.nlnih.gov The formation of GGPP is catalyzed by GGPP synthase, which facilitates the head-to-tail addition of three IPP molecules to one molecule of DMAPP. echelon-inc.com This C20 intermediate is a critical branch point in isoprenoid metabolism, serving as the direct substrate for the synthesis of not only geranyllinalool (B138775) but also gibberellins, carotenoids, and the phytol (B49457) tail of chlorophyll. nih.gov

Enzymatic Catalysis in this compound Formation

The final and defining step in the biosynthesis of this compound is the enzymatic transformation of GGPP. This reaction is catalyzed by a specific class of enzymes known as terpene synthases.

Geranyllinalool Synthase (GLS), also referred to as GES, is the key enzyme that converts GGPP into this compound. nih.govqmul.ac.uk This enzyme catalyzes a two-step reaction involving the ionization of the diphosphate group from GGPP to form a carbocation, followed by an allylic rearrangement and quenching with water to produce the tertiary alcohol, geranyllinalool. nih.govuva.nl These enzymes are members of the large terpene synthase (TPS) gene family found throughout the plant kingdom. semanticscholar.orgnih.gov

Phylogenetic analysis has categorized the TPS family into several subfamilies (TPS-a through TPS-h). semanticscholar.orgmdpi.com The synthases responsible for producing this compound have been identified primarily within the TPS-e/f clade, which constitutes an ancient branch of diterpene synthases. nih.govfrontiersin.org

TPS-e/f Clade: This subfamily is a major hub for geranyllinalool synthesis in many eudicot plants. nih.gov In species like tomato and Nicotiana attenuata, the identified GLSs are cytosolic enzymes that belong to this deep branch of the TPS-e/f clade. nih.govuva.nl

AtTPS04: In the model plant Arabidopsis thaliana, the geranyllinalool synthase involved in herbivore-induced defense responses is encoded by the AtTPS04 gene. This enzyme is a well-characterized member of the TPS-e/f subfamily. nih.gov

SlTPS46 (SlGLS): The gene responsible for GLS activity in tomato (Solanum lycopersicum) is SlTPS46. The recombinant protein expressed from this gene demonstrates clear GLS activity, converting GGPP to geranyllinalool. nih.gov Its expression is strongly induced by herbivory or related stress signals, highlighting its role in plant defense. nih.govuva.nl

NaGLS: A homologous gene in Nicotiana attenuata, termed NaGLS, also encodes a functional geranyllinalool synthase. nih.govescholarship.org Like its tomato counterpart, it is involved in producing geranyllinalool as a precursor for defensive compounds. nih.gov

TPS-g Clade: While the TPS-e/f clade represents a primary route, functional GLSs have also been identified in the TPS-g subfamily in some plants, such as two enzymes from the Fabaceae family. nih.gov This indicates that the ability to synthesize geranyllinalool has evolved through multiple lineages within the broader TPS family.

The efficiency and substrate preference of Geranyllinalool Synthase have been determined through enzyme kinetic studies. Detailed analysis of the SlGLS enzyme from tomato (SlTPS46) has provided specific parameters for its catalytic activity. The enzyme shows a strong preference for GGPP as its substrate over other prenyl diphosphates like farnesyl diphosphate (FPP). nih.gov When incubated with FPP, SlGLS produces the sesquiterpenoid nerolidol (B1678203), but with much lower efficiency. nih.gov

The kinetic parameters for SlGLS highlight its specialization for diterpene synthesis.

| Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹μM⁻¹) | Relative Efficiency |

|---|---|---|---|---|

| GGPP | 18.7 | 6.85 | 0.366 | 55x |

| FPP | 63.7 | 0.43 | 0.0067 | 1x |

Data sourced from Falara et al. (2014). nih.gov The table shows that SlGLS is approximately 55-fold more efficient with its primary substrate, GGPP, compared to FPP.

Mechanistic Insights into GLS-Mediated Reactions

The biosynthesis of this compound from the C20 precursor geranylgeranyl diphosphate (GGPP) is a sophisticated enzymatic process catalyzed by geranyllinalool synthases (GLSs), which are a class of terpene synthases (TPS). The reaction mechanism is a multi-step cascade that begins with the ionization of the substrate, GGPP. In this initial and rate-limiting step, the diphosphate moiety is eliminated, resulting in the formation of a transient geranylgeranyl carbocation intermediate. nih.govnih.gov

This highly reactive carbocation then undergoes an allylic rearrangement. The reaction is ultimately terminated by the nucleophilic attack of a water molecule at the C3 position of the carbocation. escholarship.org This quenching step is stereospecific, leading to the formation of the tertiary alcohol, (+)-(3R)-(6E,10E)-geranyllinalool. The entire sequence—ionization, rearrangement, and hydroxylation—occurs within the active site of the GLS enzyme, which shields the reactive intermediates and controls the stereochemical outcome of the final product. nih.govnih.gov

Comparative Analysis of this compound Biosynthesis Across Biological Systems

The production of this compound occurs across different biological kingdoms, notably in higher plants where it serves diverse ecological functions, and more recently in engineered microorganisms developed for biotechnological applications. The biosynthetic pathways, while converging on the same final product, exhibit significant differences in their regulation, genetic architecture, and metabolic context.

Pathways in Higher Plants (e.g., Arabidopsis thaliana, Nicotiana species, Solanum lycopersicum, Zea mays, Salvia guaranitica)

In higher plants, this compound biosynthesis is embedded within the complex network of terpenoid metabolism. The universal precursor, GGPP, is synthesized via the methylerythritol 4-phosphate (MEP) pathway, which operates within the plastids. The final conversion to this compound is catalyzed by a specific Geranyllinalool Synthase (GLS).

Arabidopsis thaliana : This model plant possesses a single functional GLS, encoded by the gene AtTPS04. nih.govresearchgate.net The expression of this gene is typically low under normal growth conditions but is strongly induced by herbivore damage and treatment with elicitors such as the fungal peptide alamethicin (B1591596). researchgate.net This induction is mediated by the jasmonic acid signaling pathway. researchgate.net The this compound produced is the direct precursor to the volatile C16 homoterpene (3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a compound that plays a crucial role in indirect defense by attracting predators of herbivores. nih.govresearchgate.net

Nicotiana species : In wild tobacco species like Nicotiana attenuata, the GLS homolog, NaGLS, is involved in a different defense strategy. nih.gov NaGLS is constitutively expressed in flowers and leaves, leading to the production of this compound which is then further metabolized into non-volatile 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs). nih.govnih.gov These HGL-DTGs function as potent direct defense compounds, deterring insect herbivores. nih.govnih.gov While constitutively expressed, NaGLS transcript levels can be further induced by methyl jasmonate treatment. nih.govrroij.com

Solanum lycopersicum : The cultivated tomato harbors the SlGLS gene (TPS46). nih.govrroij.com Similar to Arabidopsis, SlGLS expression is not significant in unstressed tissues but is strongly induced in leaves by elicitors like methyl jasmonate. nih.govrroij.com This leads to the emission of the volatile TMTT, indicating a primary role in indirect defense against herbivores. nih.gov

Zea mays : In maize, this compound is also a key precursor for herbivore-induced TMTT, which functions in indirect defense. nih.govnih.gov However, a notable difference exists in the type of GLS enzyme. While the dicot species mentioned above utilize a GLS from the TPS-e/f subfamily, evidence suggests that monocots like maize may employ enzymes from the TPS-g subtype for this function. genscript.com

Salvia guaranitica : This medicinal herb is known for its rich and diverse profile of terpenoids. nih.gov A gene encoding a geranyllinalool synthase, SgGES, has been recently cloned and characterized from this species. rroij.comresearchgate.net Phylogenetic analysis places SgGES in the TPS-a subfamily, which is distinct from the synthases found in the other plants discussed. researchgate.net Overexpression of SgGES in a heterologous plant system confirmed its function in producing various terpenes, with a specialty in diterpenes including geranyllinalool. rroij.com

| Organism | GLS Gene | TPS Subfamily | Expression Pattern | Primary Downstream Product | Ecological Role |

|---|---|---|---|---|---|

| Arabidopsis thaliana | AtTPS04 | TPS-e/f | Inducible (Herbivory, Elicitors) | TMTT (volatile) | Indirect Defense |

| Nicotiana attenuata | NaGLS | TPS-e/f | Constitutive and Inducible (MeJA) | HGL-DTGs (non-volatile) | Direct Defense |

| Solanum lycopersicum | SlGLS (TPS46) | TPS-e/f | Inducible (Elicitors) | TMTT (volatile) | Indirect Defense |

| Zea mays | Not specified | TPS-g (putative) | Inducible (Herbivory) | TMTT (volatile) | Indirect Defense |

| Salvia guaranitica | SgGES | TPS-a | Not specified | Geranyllinalool and other diterpenes | General Secondary Metabolism |

Heterologous Biosynthesis and Metabolic Engineering in Microorganisms (e.g., Escherichia coli, Cyanobacteria)

The industrial demand for this compound for use in fragrances and as a precursor for pharmaceuticals has driven the development of microbial production platforms. These systems offer the potential for sustainable and scalable synthesis compared to extraction from plants or chemical synthesis.

Escherichia coli : As a well-established host for metabolic engineering, E. coli has been successfully engineered to produce this compound. The foundational step is the heterologous expression of a plant-derived GLS gene, such as AtGES from A. thaliana. rroij.comrroij.com However, high-yield production requires further engineering to increase the supply of the GGPP precursor. Strategies to achieve this include:

Introducing heterologous pathways : A more effective strategy involves the introduction of the complete mevalonate (B85504) (MVA) pathway from yeast or the novel isopentenol (B1216264) utilization pathway (IUP). nih.govnih.gov These pathways bypass the native regulation of the MEP pathway and can significantly increase the intracellular pool of GGPP available for the GLS enzyme. nih.gov By employing an IUP-based strategy and optimizing fermentation conditions, researchers have reported this compound titers as high as 2.06 g/L in a 5-L fed-batch fermenter. nih.gov

Cyanobacteria : Photosynthetic microorganisms like the cyanobacterium Synechocystis sp. PCC 6803 present an attractive chassis for producing this compound directly from CO₂ and light. The engineering strategy involves introducing a GLS gene, such as NaGLS from N. attenuata. nih.govescholarship.org Production has been successfully demonstrated, with yields reaching approximately 360 µg per gram of dry cell weight. nih.govescholarship.org However, challenges remain in cyanobacterial systems. A significant portion (60-70%) of the produced geranyllinalool is sequestered inside the cells, complicating extraction. nih.govescholarship.org Furthermore, the accumulation of the product can exert mild toxicity, slightly impeding the growth rate of the engineered cells. nih.govescholarship.org

| Organism | Key Engineering Steps | Strategies to Boost Precursor (GGPP) | Reported Titer/Yield | Key Challenges |

|---|---|---|---|---|

| Escherichia coli | - Heterologous expression of a GLS gene (e.g., AtGES) | - Overexpression of native MEP pathway enzymes (DXS, DXR)

| Up to 2.06 g/L (Fed-batch fermentation with IUP) | - Balancing metabolic flux

|

| Cyanobacteria (Synechocystis) | - Heterologous expression of a GLS gene (e.g., NaGLS) | - Relies on native MEP pathway | ~360 µg/g dry cell weight | - Product sequestration within cells

|

Molecular Genetics and Regulatory Mechanisms of + Geranyllinalool Biosynthesis

Genetic Basis of Geranyllinalool (B138775) Synthase Expression

The foundation of (+)-Geranyllinalool production lies in the presence and expression of specific Geranyllinalool Synthase (GLS) genes. These genes belong to the large and diverse terpene synthase (TPS) family, which is responsible for the synthesis of a wide array of terpenoid compounds in plants.

Researchers have successfully identified, cloned, and characterized GLS genes from various plant species. These efforts have provided significant insight into their structure, function, and evolutionary relationships.

In Arabidopsis thaliana, the gene responsible for geranyllinalool synthesis was identified as Terpene Synthase 04 (TPS04), also named GES. nih.gov This gene encodes a protein that converts geranylgeranyl diphosphate (B83284) (GGPP) into (E,E)-geranyllinalool. nih.gov Similarly, a GLS gene from tomato (Solanum lycopersicum), designated SlGLS (TPS46), and its homolog from Nicotiana attenuata, NaGLS, have been characterized. nih.govnih.gov These genes are part of the TPS-e/f clade of the terpene synthase family. nih.govnih.gov

A recent study on Salvia guaranitica led to the cloning of a full-length GLS gene, SgGES. mdpi.comresearchgate.net The open reading frame (ORF) of SgGES was found to be 2,721 base pairs long, encoding a protein of 867 amino acids. mdpi.comresearchgate.net Sequence homology analysis revealed that the SgGES protein shares high identity with homologous proteins from other plants, demonstrating a conserved function across species. mdpi.com

Table 1: Characteristics and Homology of Cloned Geranyllinalool Synthase (GLS) Genes

| Gene Name | Plant Species | ORF Length (bp) | Encoded Protein (amino acids) | Key Homology Findings |

|---|---|---|---|---|

| TPS04/GES | Arabidopsis thaliana | Not specified | Not specified | Identified as the primary GLS in Arabidopsis, converting GGPP to (E,E)-geranyllinalool. nih.gov |

| SgGES | Salvia guaranitica | 2,721 | 867 | Showed 98.54% identity with GLS from Salvia splendens and 87.44% with GLS from Salvia hispanica. mdpi.com |

| SlGLS (TPS46) | Solanum lycopersicum (tomato) | Not specified | Not specified | Belongs to the TPS-e/f clade; shows homology to other angiosperm GLSs. nih.govnih.gov |

| NaGLS | Nicotiana attenuata | Not specified | Not specified | Homolog of SlGLS, also in the TPS-e/f clade. nih.govnih.gov |

The expression of GLS genes is not uniform throughout the plant; it is often specific to certain tissues and developmental stages and can be induced under particular conditions. Quantitative real-time PCR (qRT-PCR) analyses have been instrumental in mapping these expression patterns.

In Salvia guaranitica, SgGES transcripts were detected in various tissues, with the highest expression levels found in flowers, followed by young leaves and flower buds. mdpi.com Lower levels of expression were observed in roots, old leaves, and stems. mdpi.com This differential expression suggests that this compound may play specific roles in reproduction and in the defense of young, vulnerable tissues.

Similarly, in Arabidopsis, GES transcription is upregulated under conditions that induce the synthesis of its downstream products. nih.gov In tomato, SlGLS is typically not expressed in any tissue under normal conditions but can be strongly induced in leaves upon treatment with specific elicitors. nih.govnih.gov In contrast, NaGLS in N. attenuata is expressed constitutively in leaves and flowers, which corresponds to the plant's continuous synthesis of geranyllinalool-derived defensive compounds. nih.govnih.gov

Table 2: Differential Expression of GLS Genes in Plant Tissues

| Gene Name | Plant Species | Highest Expression Tissues | Lowest Expression Tissues | Notes |

|---|---|---|---|---|

| SgGES | Salvia guaranitica | Flowers, Young Leaves, Flower Buds | Stems, Old Leaves, Roots | Suggests a role in reproduction and defense of new growth. mdpi.com |

| GES | Arabidopsis thaliana | Sepals (in flowers) | Leaves (under normal conditions) | Expression in leaves is inducible by various stressors. nih.gov |

| SlGLS | Solanum lycopersicum | Not expressed under normal conditions | Not expressed under normal conditions | Expression is strongly induced in leaves by elicitors like MeJA and alamethicin (B1591596). nih.govnih.gov |

| NaGLS | Nicotiana attenuata | Flowers, Leaves (constitutive) | Not specified | Constitutive expression correlates with the presence of defensive glycosides. nih.govnih.gov |

Signal Transduction Pathways Modulating this compound Production

The production of this compound is dynamically regulated by signaling molecules that alert the plant to environmental threats. These pathways translate external cues into a biochemical response, often leading to a rapid increase in the synthesis of defensive compounds.

The phytohormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are central regulators of plant defense responses against herbivores and certain pathogens. mdpi.comresearchgate.net Research has firmly established a link between the JA signaling pathway and the induction of GLS gene expression.

In Arabidopsis, the induction of the GES gene requires jasmonic acid, but notably, it is independent of other defense-related hormones like salicylic acid or ethylene. nih.gov Treatment of tomato leaves with methyl jasmonate (MeJA), a volatile derivative of JA, leads to a significant increase in SlGLS transcripts and the subsequent emission of geranyllinalool-derived compounds. nih.govnih.gov Likewise, the NaGLS gene in N. attenuata can be further induced in leaves by treatment with MeJA, even though it is already constitutively expressed. nih.govnih.gov This demonstrates that the JA pathway is a conserved and critical modulator of geranyllinalool biosynthesis across different plant families. mdpi.com

Elicitors are compounds that trigger a defense response in plants. nih.govresearchgate.net They can be biotic, originating from living organisms like insects, or abiotic, such as specific chemical compounds that mimic a threat.

Biotic Elicitors: Herbivore infestation is a potent natural inducer of this compound biosynthesis. In Arabidopsis, the feeding of Plutella xylostella (diamondback moth) larvae on leaves leads to a significant upregulation of GES gene transcription. nih.gov This response is a key part of the plant's indirect defense strategy, as the resulting volatile products can attract predators of the herbivores.

Abiotic and Chemical Elicitors: Several chemical compounds have been shown to effectively mimic biotic stress and induce GLS expression.

Alamethicin: A fungal peptide that is known to induce plant defense responses. Treatment with alamethicin strongly induces the expression of GES in Arabidopsis and SlGLS in tomato. nih.govnih.gov

Coronalon: A synthetic molecule that acts as a mimic of the active jasmonate conjugate, JA-Isoleucine. As expected, coronalon treatment also upregulates GES transcription in Arabidopsis, further cementing the role of the JA signaling pathway. nih.gov

Table 3: Induction of GLS Gene Expression by Various Elicitors

| Elicitor | Type | Plant Species | Affected Gene | Outcome |

|---|---|---|---|---|

| Herbivore Infestation (P. xylostella) | Biotic | Arabidopsis thaliana | GES | Upregulation of gene transcription. nih.gov |

| Alamethicin | Abiotic (Fungal Peptide) | Arabidopsis thaliana | GES | Strong induction of gene transcription. nih.gov |

| Alamethicin | Abiotic (Fungal Peptide) | Solanum lycopersicum | SlGLS | Clear induction of gene transcripts. nih.gov |

| Coronalon | Abiotic (JA Mimic) | Arabidopsis thaliana | GES | Upregulation of gene transcription. nih.gov |

| Methyl Jasmonate (MeJA) | Phytohormone | Solanum lycopersicum | SlGLS | Strong induction of gene expression. nih.govnih.gov |

| Methyl Jasmonate (MeJA) | Phytohormone | Nicotiana attenuata | NaGLS | Induction of gene expression above constitutive levels. nih.govnih.gov |

Genetic Manipulation for Altered this compound Levels

The cloning of GLS genes has opened the door to genetically modifying the this compound biosynthetic pathway. Such manipulations serve both as a tool to confirm gene function and as a potential strategy for enhancing desirable traits in plants.

One common approach is heterologous expression, where a gene from one species is expressed in another. The SgGES gene from Salvia guaranitica was overexpressed in Nicotiana tabacum (tobacco). mdpi.comresearchgate.net Analysis of these transgenic tobacco plants showed that they produced a variety of terpene compounds, including diterpenes, confirming the function of the SgGES enzyme in a new host. mdpi.comresearchgate.net

Another powerful technique involves the use of mutants or knockout lines. In Arabidopsis, transgenic lines with a T-DNA insertion that disrupts the TPS04/GES gene were studied. nih.gov These knockout plants were deficient in the synthesis of both (E,E)-geranyllinalool and its downstream volatile product, TMTT. nih.gov This deficiency could be reversed by reintroducing a functional GES gene into the mutant background, a process known as complementation. nih.gov This definitively proved that TPS04/GES is the gene responsible for the first committed step in this specific metabolic pathway in Arabidopsis.

Strategies for Enhanced Precursor Availability (e.g., Isopentenol (B1216264) Utilization Pathway)

A primary strategy for boosting this compound production is to increase the supply of its fundamental precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The introduction of an engineered isopentenol utilization pathway (IUP) into microbial systems has emerged as a promising approach to bypass the often rate-limiting native metabolic pathways. nih.govnih.govmdpi.comnih.gov This synthetic pathway utilizes exogenous C5 alcohols, such as isoprenol and prenol, to generate IPP and DMAPP.

The IUP consists of a two-step phosphorylation of isopentenols. This method has been successfully implemented in Escherichia coli to produce various isoprenoids, including geranyllinalool. nih.govnih.gov By providing an alternative route to the essential C5 building blocks, the IUP can significantly increase their intracellular pools, thereby driving more metabolic flux towards the desired diterpenoid.

Research has demonstrated the effectiveness of this strategy. For instance, in an engineered E. coli strain, the introduction of the IUP led to a substantial increase in geranyllinalool production. nih.gov The choice of substrate and its concentration within the fermentation medium are critical factors that influence the final yield. Studies have shown that prenol can be a more effective substrate than isoprenol for geranyllinalool production in some engineered strains. nih.gov

Table 1: Effect of Different Substrates on Geranyllinalool Production in Engineered E. coli with the Isopentenol Utilization Pathway

| Substrate (2.5 g/L) | Geranyllinalool Yield (mg/L) |

|---|---|

| Prenol | 271.62 ± 6.12 |

| Isoprenol | Lower than Prenol |

| 1:1 Mixture of Prenol and Isoprenol | Intermediate |

Furthermore, optimizing the concentration of the exogenous substrate is crucial for maximizing product yield. As shown in the following table, increasing concentrations of prenol led to a corresponding increase in geranyllinalool production up to a certain point, after which the yield began to plateau or even decrease, possibly due to substrate toxicity or saturation of the pathway enzymes.

Table 2: Influence of Prenol Concentration on Geranyllinalool Production

| Prenol Concentration (g/L) | Geranyllinalool Yield (mg/L) |

|---|---|

| 1.0 | ~150 |

| 2.5 | ~270 |

| 5.0 | ~300 |

Overexpression and Silencing of GLS Genes in Transgenic Plants

Genetic engineering of plants offers another powerful avenue for manipulating this compound biosynthesis. This primarily involves the overexpression or silencing of the geranyllinalool synthase (GLS) gene, which encodes the enzyme responsible for converting geranylgeranyl diphosphate (GGPP) into this compound.

Overexpression of GLS genes in transgenic plants has been shown to significantly increase the production of geranyllinalool and its derivatives. For example, the overexpression of a Salvia guaranitica geranyllinalool synthase gene (SgGES) in Nicotiana tabacum (tobacco) resulted in a notable accumulation of various terpenes, including (E,E)-geranyllinalool. mdpi.comresearchgate.net This approach demonstrates that increasing the amount of the key enzyme can directly enhance the metabolic flux towards the desired product. The introduction of the SgGES gene into tobacco not only led to the production of geranyllinalool but also resulted in phenotypic changes, such as increased leaf production and diameter in some transgenic lines. mdpi.comresearchgate.net

Conversely, gene silencing techniques, such as RNA interference (RNAi) or the use of small interfering RNAs (siRNAs), can be employed to downregulate the expression of GLS genes. nih.govnih.gov This strategy is particularly useful for studying the function of the gene and for redirecting metabolic flux away from geranyllinalool if desired. In a study on glioblastoma cells, silencing of the GLS gene using siRNAs led to a significant decrease in the levels of the corresponding proteins, demonstrating the efficacy of this technique in reducing gene expression. nih.govnih.govresearchgate.net While the context is different, the molecular mechanism of siRNA-mediated gene silencing is applicable to plant systems as well. frontiersin.org

Table 3: Impact of SgGES Overexpression on Terpene Profile in Transgenic Nicotiana tabacum

| Compound | Relative Content in Transgenic Lines (OE-SgGES) | Relative Content in Control |

|---|---|---|

| (E,E)-Geranyllinalool | Significantly Increased | Not Detected |

| Other Diterpenes | Increased | Lower Levels |

Optimization of Microbial Fermentation Conditions for this compound Yield

For large-scale production, microbial fermentation using engineered microorganisms like E. coli is a highly attractive option. nih.gov The yield of this compound in such systems is heavily dependent on the fermentation conditions, which must be carefully optimized. researchgate.netnih.govmdpi.commdpi.com Key parameters that are often manipulated include induction temperature, inducer concentration, and the composition of the culture medium.

The temperature at which protein expression is induced can have a significant impact on the final product yield. Lower temperatures often lead to better protein folding and solubility, which can result in higher enzymatic activity. For geranyllinalool production in E. coli, induction at 25°C has been shown to be effective. researchgate.net

The concentration of the inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), is another critical factor. The optimal IPTG concentration needs to be determined empirically, as too low a concentration may not lead to sufficient enzyme expression, while too high a concentration can lead to the formation of inclusion bodies and place a metabolic burden on the cells. Research has shown that an IPTG concentration of 0.4 mM can be optimal for geranyllinalool production in certain engineered E. coli strains. nih.gov

Table 4: Effect of IPTG Concentration on Geranyllinalool Yield in E. coli Fermentation

| IPTG Concentration (mM) | Geranyllinalool Yield (mg/L) after 72h |

|---|---|

| 0.1 | Lower |

| 0.4 | 447.46 ± 6.94 |

| 0.8 | Decreased |

By systematically optimizing these fermentation parameters, researchers have been able to achieve significant yields of geranyllinalool. In a 5-L batch fermenter, through a combination of enhanced precursor supply, reduction of metabolic pathway competition, and optimized fermentation conditions, a yield of 2.06 g/L of geranyllinalool has been reported. nih.gov

Ecological and Biological Functions of + Geranyllinalool

Function as a Metabolic Intermediate

As a central molecule in diterpene metabolism, (+)-geranyllinalool serves as the direct precursor to several classes of compounds vital for plant defense and signaling. Its biosynthesis originates from geranylgeranyl diphosphate (B83284) (GGPP), the universal C20 precursor of diterpenoids, through the action of a geranyllinalool (B138775) synthase (GLS) enzyme. nih.govoup.comoup.com

This compound is the immediate precursor to the volatile C16-homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT). nih.govnih.gov The formation of TMTT occurs through the enzymatic oxidative degradation of geranyllinalool. researchgate.netresearchgate.netmpg.de This conversion is a key step in the plant's response to biotic stress, particularly herbivory. nih.gov The emission of TMTT has been documented in a wide array of plant species, including Arabidopsis thaliana, tomato (Solanum lycopersicum), and maize (Zea mays), following attacks by insects. nih.govmpg.de The biosynthesis of TMTT from geranyllinalool is catalyzed by specific enzymes, such as a P450 enzyme (CYP82G1) in Arabidopsis. mpg.de

Table 1: Documented Role of this compound as a TMTT Precursor in Various Plant Species

| Plant Species | Research Finding |

| Arabidopsis thaliana | Identified as the precursor to TMTT; biosynthesis involves a geranyllinalool synthase (TPS04/GES) and a P450 enzyme (CYP82G1). nih.govnih.govresearchgate.netmpg.de |

| Tomato (Solanum lycopersicum) | A strong correlation exists between the synthesis of geranyllinalool and the emission of TMTT in response to jasmonic acid treatment. nih.govnih.govresearchgate.net |

| Maize (Zea mays) | TMTT is derived from the C20 precursor GGPP via the diterpene alcohol geranyllinalool. nih.govmpg.de |

| Lima Bean (Phaseolus lunatus) | Feeding experiments with labeled geranyllinalool confirmed its conversion to TMTT. nih.govnih.govresearchgate.net |

In addition to its role in volatile biosynthesis, this compound is a foundational molecule for the production of non-volatile defensive compounds, notably diterpene glycosides. nih.gov A prominent example is the biosynthesis of 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs), which are abundant anti-herbivore metabolites in many Nicotiana (tobacco) species. mdpi.comnih.govnih.gov

The biosynthetic pathway begins with the formation of geranyllinalool from GGPP. oup.commdpi.com Subsequently, cytochrome P450 oxidoreductases introduce a hydroxyl group at the C17 position of geranyllinalool to form the aglycone, 17-hydroxygeranyllinalool (17HGL). mdpi.com This aglycone then undergoes glycosylation, where sugar moieties such as glucose and rhamnose are attached to its hydroxyl groups, resulting in a diverse array of HGL-DTGs. mdpi.comnih.gov This glycosylation is a critical step, as it not only contributes to the defensive function of the metabolites but also mitigates the potential phytotoxicity of the 17HGL aglycone to the plant itself. nih.govnih.gov

Mediation of Plant-Herbivore Interactions

This compound is central to plant defense strategies against herbivores, contributing to both indirect and direct defense mechanisms.

The primary role of this compound in indirect defense is through its conversion to the volatile signal TMTT. nih.gov When a plant is attacked by herbivores, it releases a blend of volatile organic compounds, often including TMTT. frontiersin.orgwur.nl This volatile plume serves as a chemical cue, attracting natural enemies of the attacking herbivores, such as predatory insects and parasitic wasps. nih.govresearchgate.netresearchgate.net By recruiting these "bodyguards," the plant increases the likelihood that the herbivores will be preyed upon or parasitized, thereby reducing the damage it sustains. bashanfoundation.orgresearchgate.net This tritrophic interaction, mediated by the geranyllinalool-derived TMTT, is a sophisticated indirect defense strategy observed across many plant families. nih.govwur.nl

Beyond its role as a precursor, this compound itself possesses direct bioactive properties against certain pest organisms. It has been identified as an insecticidal component in pine wood and is present in the defensive secretions of Reticulitermes termites. nih.gov Research has demonstrated its efficacy as a natural insecticide against specific ant species that predate on termites. nih.gov The toxicity of geranyllinalool varies depending on the ant's predatory strategy.

Table 2: Insecticidal Activity of this compound Against Termites and Ants

| Organism | Bioactivity Finding | LD50 Value |

| Predatory Ants (Raid/Chemical Crypsis Strategy) | Acts as a natural insecticide against these predators. nih.gov | 6 ppm |

| Predatory Ants (Venom-laying Strategy) | Highly resistant to geranyllinalool's effects. nih.gov | 10,000 ppm |

| Termite Workers (Reticulitermes sp.) | Highly resistant to their own defensive compound. nih.gov | 10,000 ppm |

Roles in Plant-Plant Communication and Allelopathy

The influence of this compound extends to interactions between plants. This communication is primarily mediated by its volatile derivative, TMTT. nih.gov When a plant releases TMTT in response to herbivore attack, neighboring plants can perceive this airborne signal. nih.gov Studies have shown that the detection of TMTT from a damaged neighbor can induce the expression of defense-related genes in an undamaged plant, effectively "priming" it for a potential future attack. nih.gov This phenomenon suggests that geranyllinalool-derived volatiles can function as stress-responsive signals that facilitate intraspecies plant-to-plant communication, allowing for a coordinated defensive response within a plant population. nih.govnih.gov

Contributions to Chemical Signaling in Non-Plant Organisms (e.g., Insect Semiochemicals and Marking Pheromones)

This compound serves as a significant semiochemical—a chemical substance that carries a message—in the interactions of various non-plant organisms, particularly insects. Its roles are diverse, ranging from a defensive compound in termites to a potential component of marking pheromones in certain species of bees. These functions highlight the compound's importance in the chemical ecology of insects, influencing behaviors critical for survival and reproduction.

Defensive Allomone in Termites

In termites of the genus Reticulitermes, geranyllinalool has been identified as a key component of the defensive secretions of soldiers. nih.govresearchgate.net In this context, it functions as an allomone, a type of semiochemical that benefits the producer by modifying the behavior of a receiving individual of a different species. Specifically, the geranyllinalool in the termite defensive secretion acts as a potent natural insecticide against predatory ants, which are significant threats to termite colonies. nih.gov

Research has quantified the lethal dose (LD50) of geranyllinalool for both the termites and several species of predatory ants, demonstrating a clear case of chemical adaptation. Reticulitermes workers exhibit high resistance to the compound, whereas the susceptibility of ants varies depending on their foraging strategy. nih.gov Ants that employ raids or chemical crypsis to attack termite nests are highly sensitive to geranyllinalool. In contrast, ant species that apply venom directly to the cuticle of their prey show a much higher resistance. nih.gov

Table 1: Lethal Dose (LD50) of Geranyllinalool for Termites and Associated Ant Predators

| Organism | Species | Role | Lethal Dose (LD50) in ppm |

|---|---|---|---|

| Termite | Reticulitermes sp. (workers) | Producer | 10,000 |

| Ant | Predator (raid or chemical crypsis strategy) | Receiver | 6 |

| Ant | Predator (venom application strategy) | Receiver | 10,000 |

Pheromone Component in Euglossine Bees

This compound also plays a role in the chemical communication of male euglossine bees, often referred to as orchid bees. These bees are known for collecting volatile compounds from various sources, primarily orchids, which they store and are believed to later use as components of their own complex pheromone mixtures for mating displays. researchgate.net

Studies have identified (E,E)-geranyl linalool (B1675412) as a characteristic volatile marker in the floral scents of certain orchids that attract these bees. researchgate.net The collection of this specific diterpene alcohol by the male bees is a critical part of a highly specialized pollination system. It is hypothesized that the gathered geranyllinalool becomes a key ingredient in the species-specific perfume that the male bee concocts to attract females, thereby functioning as a marking pheromone precursor. researchgate.net

Table 2: Role of this compound as a Semiochemical in Non-Plant Organisms

| Organism | Species/Group | Context | Function |

|---|---|---|---|

| Termite | Reticulitermes sp. | Colony Defense | Defensive Allomone / Insecticide |

| Bee | Euglossine Bees (Orchid Bees) | Mating / Chemical Signaling | Pheromone Precursor |

Stereochemical Investigations and Synthesis of + Geranyllinalool

Determination of Absolute Configuration of Naturally Occurring Isomers

The absolute configuration of naturally occurring geranyllinalool (B138775) remained an open question until the first enantioselective synthesis was accomplished. cas.czresearchgate.netcas.cz This seminal work not only provided a route to both the (3R)-(–)- and (3S)-(+)-enantiomers but also definitively established the absolute configurations of the isomers found in nature. researchgate.net

Prior to this, while geranyllinalool had been isolated from various natural sources, including Picea abies (Norway spruce) and Picea obovata, its precise three-dimensional structure was yet to be confirmed. researchgate.net The synthetic sequence, starting from the enantiomers of citramalic acid, provided authentic samples of both (+)- and (-)-geranyllinalool (B12781349). cas.czresearchgate.net By comparing the properties of these synthetic enantiomers with those of the naturally isolated compounds, researchers were able to assign the absolute configuration.

Specifically, the (-)-geranyllinalool isolated from Picea abies was determined to possess the (3R) configuration. researchgate.net This was achieved through direct comparison of the optical rotation and chromatographic behavior of the natural and synthetic samples. The synthesis of both enantiomers was crucial, as it provided the necessary reference compounds to unravel the stereochemistry of the naturally occurring alcohol. cas.czresearchgate.net

Enantioselective Synthetic Methodologies for (+)-Geranyllinalool

The synthesis of enantiomerically pure this compound is a significant challenge in organic chemistry, requiring precise control over the creation of the chiral center. wikipedia.org Two primary strategies have emerged as powerful tools for achieving this: chiral pool-based synthesis and asymmetric catalysis. ddugu.ac.in

Chiral Pool-Based Synthesis

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgddugu.ac.in This approach leverages the inherent chirality of the starting material to construct the target molecule. wikipedia.org In the first successful enantioselective synthesis of this compound, researchers employed (S)-citramalic acid as the chiral precursor. cas.czresearchgate.net

The synthesis involved a multi-step sequence that transformed the chiral starting material into the desired this compound. researchgate.net This method is advantageous as it relies on a well-defined chiral starting material, ensuring the stereochemical integrity of the final product. wikipedia.org The use of a naturally occurring and relatively inexpensive chiral building block makes this approach attractive for producing optically active compounds. wikipedia.org

Table 1: Key Starting Materials in Chiral Pool Synthesis of this compound

| Starting Material | Chirality | Source |

| (S)-Citramalic acid | S | Natural product derivative |

| Geranyl bromide | Achiral | Commercially available |

Asymmetric Catalysis Approaches

Asymmetric catalysis has become a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. frontiersin.orgccnu.edu.cn This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product from an achiral starting material. nih.gov While specific applications of asymmetric catalysis for the direct synthesis of this compound are a subject of ongoing research, the principles of this methodology are highly relevant.

Asymmetric catalysis can be broadly categorized into several types, including the use of transition metal complexes with chiral ligands, organocatalysis, and biocatalysis. frontiersin.orgmdpi.com For a molecule like geranyllinalool, an asymmetric catalytic reaction could, for example, involve the enantioselective addition of a geranyl group to a suitable precursor. The catalyst, being chiral, would control the facial selectivity of the addition, leading to the preferential formation of the desired (+)-enantiomer. nih.gov

The development of new and efficient asymmetric catalytic systems is a continuous effort in chemical research, promising more direct and sustainable routes to valuable chiral molecules like this compound. frontiersin.orgnih.gov

Advanced Analytical Methodologies in + Geranyllinalool Research

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are fundamental to the analysis of (+)-geranyllinalool, enabling its separation from complex biological matrices and subsequent quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Biosynthesis Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in the study of this compound biosynthesis. It is extensively used to identify and quantify the products of enzyme assays and to analyze volatile emissions from plants. In biosynthesis studies, researchers express putative geranyllinalool (B138775) synthase (GLS) genes in microbial hosts like Escherichia coli or yeast. nih.govnih.gov The recombinant enzymes are then incubated with the substrate geranylgeranyl diphosphate (B83284) (GGPP). nih.govnih.gov The resulting products are extracted, often with a solvent like hexane, and analyzed by GC-MS. nih.govuni-hannover.de

The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard. nih.govnih.govresearchgate.net For instance, in studies involving tomato (Solanum lycopersicum) and Arabidopsis thaliana, GC-MS analysis confirmed that the major product of the respective synthase enzymes, when incubated with GGPP, was indeed geranyllinalool. nih.govnih.gov The mass spectra of the enzymatic product and the standard are expected to be identical for positive identification. nih.gov

GC-MS is also crucial for analyzing the volatile compounds emitted by plants, which can include geranyllinalool and its derivatives like (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT). nih.govresearchgate.net Techniques such as solid-phase microextraction (SPME) are often employed to collect headspace volatiles before GC-MS analysis. nih.govresearchgate.net This approach has been used to detect the emission of geranyllinalool from Arabidopsis leaves following treatment with elicitors like alamethicin (B1591596). nih.gov Furthermore, GC-MS analysis of transgenic plants overexpressing a geranyllinalool synthase gene, such as SgGES from Salvia guaranitica in Nicotiana tabacum, has demonstrated a significant increase in the production of (E,E)-geranyllinalool. mdpi.com

The quantitative aspect of GC-MS allows for the determination of product yields in engineered microorganisms and the assessment of changes in volatile profiles in plants under different conditions. d-nb.info For example, in engineered E. coli strains, GC analysis was used to quantify geranyllinalool production, revealing that the majority of the product remained intracellular. d-nb.info

Table 1: GC-MS Parameters for Geranyllinalool Analysis

| Parameter | Description | Reference |

| Column | HP-5MS (0.25 μm × 60 m, 0.25 μm) | d-nb.info |

| Carrier Gas | Helium | d-nb.info |

| Temperature Program | Initial hold at 60°C for 2 min, ramp at 8°C/min to 280°C, hold for 10 min. | d-nb.info |

| Detection | Mass Spectrometry (MS) and Flame Ionization Detector (FID) | d-nb.infoescholarship.org |

| Identification | Comparison of retention time and mass spectrum with an authentic standard. | nih.govnih.gov |

Chiral Chromatographic Methods for Enantiomeric Analysis

The separation of enantiomers, or chiral analysis, is critical because different enantiomers of a molecule can have distinct biological activities. gcms.czwikipedia.org Chiral chromatography is the primary method for separating the enantiomers of geranyllinalool. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. gcms.czphenomenex.com

The synthesis of both (3R)-(-)-geranyllinalool and its (3S)-(+)-isomer has been reported, and the absolute configurations of naturally occurring geranyllinalools were established through this work. researchgate.net Chiral gas chromatography (GC) columns, such as those with derivatized cyclodextrin (B1172386) stationary phases, are commonly used for the enantiomeric separation of volatile compounds like geranyllinalool. gcms.czresearchgate.net For instance, columns like Lipodex E (dipentyl butyryl γ-cyclodextrin) and Cyclodex B (permethylated β-cyclodextrin) have been mentioned in the context of separating geranyllinalool enantiomers. researchgate.net

The ability to separate and identify the specific enantiomers of geranyllinalool is crucial for understanding its precise biological function, as the bioactivity often resides in only one of the enantiomeric forms. gcms.cz

Spectroscopic Approaches for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for determining the precise chemical structure and three-dimensional shape (conformation) of this compound.

The fundamental structure of terpenoids, including geranyllinalool, is elucidated using a combination of spectroscopic methods such as Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D). researchgate.netscribd.comafricaresearchconnects.com Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in determining the molecular formula. scribd.com NMR spectroscopy, particularly 1H and 13C NMR, is powerful for establishing the connectivity of atoms within the molecule. solubilityofthings.com Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to determine the complete structural framework. researchgate.net

Conformational analysis, which investigates the spatial arrangement of atoms in a molecule, can be performed using techniques like variable temperature NMR and Nuclear Overhauser Effect (NOE) spectroscopy. researchgate.net While specific detailed conformational analysis studies for this compound are not extensively detailed in the provided context, these methods are generally applied to flexible molecules like terpenes to understand their preferred shapes, which can influence their biological activity. researchgate.netutdallas.edu For related compounds, computational modeling is also used to predict the most stable conformations. researchgate.net

Molecular and Biochemical Assay Techniques for Functional Characterization

To understand the biological role of this compound, it is essential to characterize the enzymes responsible for its synthesis and the genes that encode them.

In Vitro Enzyme Activity Assays and Product Profiling

In vitro enzyme assays are a primary method for confirming the function of a candidate geranyllinalool synthase (GLS). nih.govuni-hannover.de This involves expressing the gene of interest, purifying the resulting recombinant protein, and incubating it with its putative substrate, GGPP. nih.gov The reaction products are then extracted and analyzed, typically by GC-MS, to confirm the production of geranyllinalool. nih.govoup.com

These assays are also used to determine the kinetic parameters of the enzyme, such as the Michaelis constant (K_m) and the catalytic rate (k_cat). For example, the geranyllinalool synthase from tomato (SlGLS) was found to have a K_m value of 18.7 µM for GGPP. nih.govresearchgate.net Such studies can also reveal substrate specificity; for instance, SlGLS was shown to be 55-fold more efficient with GGPP than with farnesyl diphosphate (FPP). nih.govuva.nl Product profiling can also show that some synthases are multifunctional, producing other terpenes like nerolidol (B1678203) from FPP or linalool (B1675412) from geranyl diphosphate (GPP) in addition to geranyllinalool from GGPP. nih.govuva.nl

Table 2: Kinetic Parameters of Tomato Geranyllinalool Synthase (SlGLS)

| Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| GGPP | 18.7 | 6.85 | nih.govresearchgate.net |

| FPP | 63.7 | 0.43 | researchgate.net |

Quantitative Gene Expression Analysis (e.g., qRT-PCR)

Quantitative Real-Time PCR (qRT-PCR) is a sensitive technique used to measure the expression levels of genes involved in the biosynthesis of this compound. mdpi.comresearchgate.net This method allows researchers to investigate how the expression of GLS genes changes in different plant tissues or in response to various stimuli, such as herbivore attack or treatment with chemical elicitors like methyl jasmonate or alamethicin. nih.govuva.nl

For example, qRT-PCR analysis of the SgGES gene from Salvia guaranitica revealed the highest expression levels in flowers, followed by flower buds and young leaves. mdpi.com In tomato, the expression of the SlGLS gene was shown to be strongly induced in leaves by alamethicin treatment. nih.govuva.nl By correlating gene expression levels with the production of geranyllinalool or its derivatives, researchers can establish a direct link between a specific gene and the biosynthesis of the compound in the plant. nih.gov The method involves isolating total RNA from the tissue of interest, converting it to complementary DNA (cDNA), and then using specific primers to amplify the target gene and a reference (housekeeping) gene in a real-time PCR system. nih.govmdpi.com The relative expression level of the target gene is then calculated using methods like the 2-ΔΔCt method. mdpi.com

Q & A

Basic: What is the biosynthesis pathway of (+)-Geranyllinalool in plants, and how is it experimentally validated?

This compound is synthesized from geranylgeranyl diphosphate (GGPP) via the action of geranyllinalool synthase (GES), a diterpene synthase. The enzymatic conversion involves the ionization of GGPP, followed by cyclization and hydroxylation to form the linear diterpene alcohol. Experimental validation includes heterologous expression of GES in microbial systems (e.g., E. coli or Synechocystis), followed by GC-MS analysis to confirm product identity via retention time and mass spectra matching with authentic standards . Subcellular localization studies using fluorescence-tagged GES (e.g., GES-YFP fusion) have shown cytoplasmic activity in Arabidopsis thaliana .

Basic: What methodologies are used to detect and quantify this compound in biological samples?

Quantification typically involves GC-MS with an external standard curve. For example, a linear calibration curve (e.g., Y = 8.636X + 5.804, R² = 0.997) is established using purified this compound standards . SDS-PAGE and Western blotting confirm recombinant enzyme expression (e.g., AtGES in E. coli at ~104 kDa) . For in planta studies, volatile collection systems coupled with GC-MS are used to monitor emission dynamics after elicitor treatments (e.g., alamethicin) .

Advanced: How can metabolic engineering overcome low yields in microbial this compound production?

Key strategies include:

- Enzyme engineering : Fusion of GES with highly expressed host proteins (e.g., phycocyanin β-subunit in Synechocystis) to enhance translational efficiency .

- Host optimization : Switching strains (e.g., E. coli BL21 to C41) improved yields 8-fold (3.74 mg/L to 31.42 mg/L) due to higher protein expression .

- Pathway balancing : Co-expression of upstream genes (e.g., pIRS and pGG for GGPP synthesis) and supplementation with precursors (e.g., mevalonate pathway intermediates) .

- Extraction optimization : Use of hydrophobic overlays to capture volatiles without cell disruption in cyanobacteria .

Advanced: How can researchers resolve contradictions in reported this compound yields across heterologous systems?

Discrepancies (e.g., 31.42 mg/L in E. coli vs. 360 µg/g DCW in Synechocystis) arise from differences in:

- Host metabolism : E. coli has higher precursor flux via the MEP pathway, while cyanobacteria require GGPP redirection from photosynthesis .

- Enzyme kinetics : GES variants (e.g., Nicotiana attenuata NaGLS) exhibit slow kcat (~7 s⁻¹), limiting turnover .

- Analytical calibration : Standard curve linearity (R² ≥ 0.995) and extraction efficiency (e.g., solvent vs. headspace methods) must be validated .

Basic: How is the enzymatic activity of GES characterized in vitro?

- Kinetic assays : Incubation of purified GES with GGPP, followed by GC-MS to measure product formation rates. Km and kcat values (e.g., Km = 31 µM for NaGLS) are determined .

- pH and cofactor profiling : Optimal activity is assessed using buffers with varied pH/Mg²⁺ concentrations .

- Competitive inhibition studies : Co-incubation with substrate analogs (e.g., farnesyl diphosphate) to test multisubstrate specificity .

Advanced: What role do multiproduct terpene synthases play in this compound heterogeneity?

Multiproduct enzymes (e.g., PlTPS2, MtTPS3) generate diverse terpenoids (C10–C20) due to:

- Substrate promiscuity : Differential affinities for GDP (C10), FDP (C15), and GGPP (C20) .

- Active-site plasticity : Structural flexibility allows divergent carbocation rearrangements, yielding products like linalool (C10) or (E,E)-geranyllinalool (C20) .

- Environmental modulation : Stress signals (e.g., herbivory) upregulate specific pathways, favoring this compound over shorter terpenes .

Basic: How is this compound isolated from natural sources, and how is enantiomeric purity confirmed?

- Extraction : Solvent-based (e.g., pentane-diethyl ether) or headspace trapping from plant tissues or marine organisms (e.g., soft coral Sinularia gravis) .

- Chiral analysis : CD spectroscopy (e.g., Δε = +1.94 at 202 nm for the S-enantiomer) and comparison with synthetic standards .

Advanced: What are the physiological impacts of this compound accumulation on microbial hosts?

- Growth inhibition : Synechocystis transformants exhibit ~1.4x longer doubling times due to diterpene toxicity .

- Compartmentalization : Intracellular storage (60–70% of total yield) reduces membrane disruption but complicates extraction .

- Feedback regulation : In Arabidopsis, TMTT (a downstream metabolite) suppresses precursor accumulation via COI1-dependent pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.